N-Didesmethyl bedaquiline

Pharmacokinetics Drug-Drug Interaction CYP3A4 Induction

N-Didesmethyl bedaquiline (M3) is the terminal CYP3A4-mediated metabolite of bedaquiline, supplied as an enantiomeric mixture. This reference standard uniquely serves as both a discriminating CYP3A4 induction biomarker—exhibiting 3–4-fold differential peak concentrations under rifabutin vs. rifampin—and pharmacopeial Impurity 18 for generic drug product quality control. Unlike M2, M3 distinguishes sustained vs. transient accumulation patterns. Essential for LC-MS/MS TDM assay development, DDI studies, impurity quantification per pharmacopeial guidelines, and phospholipidosis safety assessment. Requires chiral separation; ideal for clinical pharmacology and generic manufacturers.

Molecular Formula C30H27BrN2O2
Molecular Weight 527.4 g/mol
CAS No. 955404-04-3
Cat. No. B1457393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Didesmethyl bedaquiline
CAS955404-04-3
Molecular FormulaC30H27BrN2O2
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(CCN)(C4=CC=CC5=CC=CC=C54)O
InChIInChI=1S/C30H27BrN2O2/c1-35-29-25(19-22-18-23(31)14-15-27(22)33-29)28(21-9-3-2-4-10-21)30(34,16-17-32)26-13-7-11-20-8-5-6-12-24(20)26/h2-15,18-19,28,34H,16-17,32H2,1H3/t28-,30-/m1/s1
InChIKeyNJEYEDSQSKSUQT-PQHLKRTFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Didesmethyl Bedaquiline (CAS 955404-04-3) Procurement Guide: What Scientific Buyers Must Know


N-Didesmethyl bedaquiline (M3; CAS 955404-04-3) is the terminal N-didesmethyl metabolite of bedaquiline, formed by sequential CYP3A4-mediated demethylation of the parent drug via the primary N-monodesmethyl metabolite (M2) [1]. It is a diarylquinoline-derivative impurity and reference standard with molecular formula C30H27BrN2O2 and molecular weight 527.46 g/mol [2]. Unlike the parent drug bedaquiline, which is a single enantiomer (αS,βR), the N-didesmethyl metabolite is supplied as a mixture of enantiomers, a property that directly impacts analytical method selection in quality control and bioanalytical workflows [3].

Why N-Didesmethyl Bedaquiline Cannot Be Replaced by M2 or Other Bedaquiline Metabolites


Generic substitution among bedaquiline metabolites fails because M3 and M2 exhibit critically different pharmacokinetic behaviors under CYP3A4 induction, distinct clearance kinetics that determine whether metabolite accumulation is sustained or transient, and divergent analytical requirements for accurate detection and quantification. The N-didesmethyl metabolite serves a unique dual role as both a terminal metabolic biomarker of CYP3A4 induction extent and as a pharmacopeial impurity reference standard requiring chiral separation methods—neither function can be fulfilled by M2, bedaquiline, or any other diarylquinoline analog [1].

Head-to-Head Quantitative Evidence: N-Didesmethyl Bedaquiline (M3) vs Closest Comparators


M3 Peak Concentration Increases 3- to 4-Fold Under Rifamycin CYP3A4 Induction, With Divergent Clearance Kinetics vs M2

In a randomized controlled trial in healthy volunteers (N=32), coadministration of bedaquiline 400 mg with rifabutin 300 mg increased peak M3 concentrations approximately 3-fold with little decline thereafter (sustained elevation), while rifampin 600 mg increased peak M3 concentrations 4-fold but with rapid subsequent decline. By contrast, M2 Cmax increased from 47.59 to 79.53 ng/mL (P<0.001) with rifabutin and from 48.44 to 101.52 ng/mL (P<0.001) with rifampin, with significantly altered M2 clearance only under rifampin [1]. This demonstrates that M3 accumulation kinetics cannot be predicted from M2 data alone.

Pharmacokinetics Drug-Drug Interaction CYP3A4 Induction Tuberculosis

M3 Shares Cytotoxicity and Phospholipidosis Liability With M2, Confirming Class-Level Toxicity Relevant to Safety Studies

Both the N-monodesmethyl metabolite M2 and the N-didesmethyl metabolite M3 are explicitly reported to be cytotoxic and to induce phospholipidosis [1]. This is a class-level toxicity shared among the N-desmethyl metabolites of bedaquiline. Importantly, M2 plasma concentrations have been correlated with QT prolongation in clinical studies, while M2 is not considered to contribute significantly to clinical efficacy given its 4- to 6-fold lower antimycobacterial potency vs bedaquiline and lower average exposure (23% to 31%) [2]. M3, as the terminal desmethyl metabolite, is expected to have even lower antimycobacterial activity than M2, making its toxicological profile the primary concern for its accumulation.

Toxicology Phospholipidosis Cytotoxicity Drug Safety

M3 Requires Chiral Separation Methods (LC-MS, Chiral HPLC, NMR) Distinct From Bedaquiline Analysis

N-Didesmethyl bedaquiline is supplied as a mixture of enantiomers, in contrast to the single (αS,βR) enantiomer of the parent drug bedaquiline. This stereochemical variation arises from N-dealkylation of the aminoquinolinic core during synthesis or degradation [1]. The compound requires specific analytical methods including chiral HPLC with polysaccharide-based stationary phases, LC-MS, and NMR for accurate identification and quantification [1][2]. Bedaquiline itself is analyzed by standard RP-HPLC methods; the additional chiral dimension for M3 represents a distinct analytical challenge not encountered with the parent compound or the M2 metabolite.

Analytical Chemistry Chiral Separation Quality Control Method Validation

M3 Functions as a Pharmacopeial Reference Standard for Impurity Traceability, Unlike M2 Which Is Primarily a PK/PD Analyte

N-Didesmethyl bedaquiline (M3) is formally designated as a fully characterized reference standard for API bedaquiline, compliant with regulatory guidelines and used for analytical method development, method validation (AMV), quality control (QC) applications, and traceability against pharmacopeial standards (USP or EP) . It is specifically listed as Bedaquiline Impurity 18 in pharmacopeial impurity catalogs . In contrast, the M2 metabolite (N-monodesmethyl bedaquiline) is primarily monitored as a pharmacokinetic/pharmacodynamic analyte for exposure-response and safety assessments, not as a compendial impurity reference standard.

Reference Standards GMP Quality Control Pharmacopeial Compliance Impurity Profiling

Optimal Procurement and Application Scenarios for N-Didesmethyl Bedaquiline (CAS 955404-04-3)


CYP3A4 Drug-Drug Interaction Studies Requiring a Terminal Desmethyl Biomarker for Bedaquiline Metabolism

Investigators designing clinical or in vitro DDI studies with rifamycins, efavirenz, or other CYP3A4 modulators should include M3 as a discriminating endpoint. The 3- to 4-fold differential in M3 peak concentrations under rifabutin versus rifampin provides a more sensitive readout of CYP3A4 induction extent than M2 alone, and the sustained vs transient accumulation pattern distinguishes induction mechanisms. Reference standard procurement of M3 enables validated LC-MS/MS method development for quantifying this terminal metabolite in plasma or hepatocyte models.

Bedaquiline Drug Substance Impurity Profiling for ANDA/DMF Regulatory Submissions

Generic pharmaceutical manufacturers developing bedaquiline drug products must identify and control the N-didesmethyl impurity (Impurity 18) per pharmacopeial guidelines. M3 reference standard with documented purity (≥95% HPLC) and full Certificate of Analysis is required for HPLC method validation, system suitability testing, and impurity quantification in drug substance batches. The enantiomeric mixture nature demands that chiral separation capability be demonstrated [2], making M3 procurement a discrete regulatory requirement not satisfied by M2.

Preclinical Toxicology Studies Evaluating Phospholipidosis Risk of Bedaquiline Metabolites

Safety pharmacology and toxicology groups assessing the cumulative phospholipidosis and cytotoxicity burden of bedaquiline-containing regimens need M3 reference material to quantify its contribution alongside M2. Both metabolites induce phospholipidosis , and M3 concentrations can be selectively elevated under specific comedication scenarios (e.g., rifabutin-associated sustained elevation). Quantitative in vitro cytotoxicity assays using M3 reference standard enable structure-activity relationship studies aimed at designing next-generation diarylquinolines with reduced metabolite-mediated toxicity.

Clinical Therapeutic Drug Monitoring (TDM) Assay Development for Bedaquiline-Treated MDR-TB Patients

Clinical pharmacology laboratories developing LC-MS/MS TDM assays for bedaquiline should include M3 as a distinct analyte to fully characterize the metabolic profile in patients receiving rifamycin-containing regimens. The divergent clearance kinetics of M3 relative to M2 means that M3-M2 concentration ratios can identify patients with altered CYP3A4 activity or non-adherence. M3 reference standard procurement is a prerequisite for assay calibration, quality control material preparation, and cross-laboratory method harmonization.

Quote Request

Request a Quote for N-Didesmethyl bedaquiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.